molecular formula C10H20O3S B6257208 2-(pentane-1-sulfinyl)pentanoic acid CAS No. 1700019-58-4

2-(pentane-1-sulfinyl)pentanoic acid

Cat. No.: B6257208
CAS No.: 1700019-58-4
M. Wt: 220.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentane-1-sulfinyl)pentanoic acid is a chiral organic compound characterized by a pentanoic acid backbone with a pentane-1-sulfinyl substituent at the second carbon. The sulfinyl (-SO-) group introduces a stereogenic center, making the compound exist in enantiomeric forms (R and S configurations). This structural feature distinguishes it from simpler carboxylic acids like pentanoic acid (valeric acid) and sulfonyl or thioether analogs. The sulfinyl group enhances polarity and may influence biological activity, solubility, and reactivity compared to non-sulfurated analogs.

Properties

CAS No.

1700019-58-4

Molecular Formula

C10H20O3S

Molecular Weight

220.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentane-1-sulfinyl)pentanoic acid typically involves the oxidation of thiols to sulfinyl compounds. One common method is the oxidative coupling of thiols with amines, which can be achieved using various oxidizing agents under controlled conditions . Another approach involves the use of sulfinyl chlorides, which react with appropriate nucleophiles to form the desired sulfinyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and minimize waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(pentane-1-sulfinyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to sulfonyl compounds using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced back to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate, and other peroxides are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Nucleophiles: Amines, alcohols, and other nucleophiles can react with sulfinyl compounds under appropriate conditions.

Major Products Formed

    Sulfonyl Compounds: Formed through oxidation.

    Thiols: Formed through reduction.

    Sulfinyl Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-(pentane-1-sulfinyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pentane-1-sulfinyl)pentanoic acid involves its interaction with various molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property This compound Pentanoic Acid (S)-2-Amino-5-(methylsulfinyl) Derivative
Molecular Weight 220.33 g/mol 102.13 g/mol 274.33 g/mol
Boiling Point ~300°C (estimated) 186°C Not reported
Key Functional Groups Sulfinyl, carboxylic acid Carboxylic acid Sulfinyl, acetimidamide, amino
Biological Role Potential enzyme modulator Flavor/fragrance precursor Nitric oxide synthase inhibition

Notes

  • Limited direct data on this compound necessitates extrapolation from structurally related compounds.
  • The sulfinyl group’s chirality and moderate oxidation state make it a versatile candidate for medicinal chemistry, contrasting with fully oxidized sulfonyl groups or non-sulfurated analogs.
  • Further research is needed to elucidate its exact biological targets and synthetic scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.